molecular formula C23H32N4O3 B6487686 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 877631-35-1

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B6487686
CAS No.: 877631-35-1
M. Wt: 412.5 g/mol
InChI Key: KRTQHLVIIBYGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a synthetic small molecule featuring a central ethanediamide (oxalamide) backbone. Its structure includes two critical moieties:

  • A 4-phenylpiperazine group: This heterocyclic amine is linked to a furan ring, which may enhance interactions with biological targets via hydrogen bonding and π-stacking .
  • A 3-methylbutyl (isoamyl) substituent: This hydrophobic chain likely influences solubility and membrane permeability .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-18(2)10-11-24-22(28)23(29)25-17-20(21-9-6-16-30-21)27-14-12-26(13-15-27)19-7-4-3-5-8-19/h3-9,16,18,20H,10-15,17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQHLVIIBYGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of ethanediamide derivatives with piperazine and aromatic substituents. Key structural analogs and their differences are summarized below:

Compound ID/Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N-(3-methylbutyl), 4-phenylpiperazine, furan-2-yl C₂₅H₃₄N₄O₃* 450.57 g/mol† Hydrophobic isoamyl group; potential CNS activity due to piperazine moiety .
N'-[2-(Morpholin-4-yl)ethyl] analog (BA75358) N'-(2-morpholin-4-yl-ethyl) C₂₄H₃₃N₅O₄ 455.55 g/mol Morpholine enhances solubility; may improve pharmacokinetics.
N'-(3-Phenylpropyl) analog (BA74036) N'-(3-phenylpropyl) C₂₇H₃₂N₄O₃ 460.57 g/mol Aromatic phenylpropyl group increases lipophilicity.
N-(4-Chlorobenzyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-(3-pyridinyl)ethyl] 4-chlorobenzyl, 3-pyridinyl C₂₆H₂₇ClN₄O₂ 487.98 g/mol Chlorine and pyridine groups may enhance receptor binding affinity.
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl} analog 4-fluorophenyl, pyridinylmethyl C₂₄H₂₆FN₅O₂ 459.50 g/mol Fluorine improves metabolic stability; pyridine aids in solubility.

*Estimated based on structural similarity to BA74036 .
†Calculated using average atomic masses.

Key Differences and Implications

Substituent Effects on Solubility: The morpholin-4-yl ethyl group (BA75358) introduces polarity, likely improving aqueous solubility compared to the target compound’s isoamyl chain .

Synthetic Routes :

  • Piperazine-containing analogs are often synthesized via reductive amination or nucleophilic substitution (e.g., using sodium triacetoxylborohydride or propionyl chloride) .
  • Ethanediamide derivatives typically form through coupling reactions between amines and oxalyl chloride .

Biological Activity: Compounds with 4-phenylpiperazine (e.g., ) show affinity for dopamine D3 receptors, suggesting the target compound may share similar CNS targets .

Research Findings and Trends

  • Piperazine Derivatives : Piperazine-based compounds are prioritized in drug discovery due to their versatility in modulating receptor selectivity and pharmacokinetics .
  • Furan Moieties : The furan ring in the target compound may contribute to π-π interactions in binding pockets, as seen in ranitidine analogs () .
  • Structure-Activity Relationships (SAR) : Hydrophobic substituents (e.g., isoamyl) generally enhance blood-brain barrier penetration, while polar groups (e.g., morpholine) improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.